tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate
Descripción
Propiedades
IUPAC Name |
tert-butyl N-(3-cyanopyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-10(6-11)4-5-12-7-10/h12H,4-5,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGYFUSINKZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopyrrolidine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanopyrrolidine moiety is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It acts as a prodrug, which means it is metabolized in the body to produce an active compound that exerts its effects . The molecular targets and pathways involved depend on the specific application and the active compound produced .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrrolidine Ring
The substitution pattern on the pyrrolidine ring significantly impacts physicochemical properties and applications. Below is a comparative analysis of key analogs:
Key Observations :
- Cyano vs. Fluorinated analogs (e.g., 4,4-difluoro derivatives) prioritize metabolic stability and membrane permeability .
- Aromatic vs. Aliphatic Substituents : Pyrimidin-2-yl () introduces aromaticity, favoring interactions with biological targets (e.g., enzymes or receptors) via π-stacking or hydrogen bonding .
Bicyclic and Heterocyclic Modifications
Bicyclic systems and heterocycles introduce conformational rigidity and diverse interaction profiles:
Key Observations :
- Bicyclic Systems : Azabicyclo derivatives (e.g., ) restrict ring flexibility, improving binding affinity to biological targets .
- Heteroaromatic Rings : Pyridine and pyrazine analogs () introduce additional hydrogen-bond acceptors, critical for drug-receptor interactions .
Stereochemical Considerations
Stereochemistry profoundly affects biological activity and crystallinity:
Physicochemical and Pharmacological Implications
- Solubility: Cyano and carbamoyl groups () enhance polarity, improving aqueous solubility compared to hydrophobic Boc-protected analogs.
- Stability : The Boc group’s tert-butyl moiety shields the amine from undesired reactions, a feature critical in multi-step syntheses (e.g., ) .
Actividad Biológica
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H17N3O2
- Molecular Weight : 199.26 g/mol
- CAS Number : 1205749-53-6
The compound features a tert-butyl group, a cyanopyrrolidine moiety, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the cyanopyrrolidine structure enhances its ability to participate in biochemical pathways related to enzyme inhibition and modulation of protein-ligand interactions.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, thereby altering their function.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including glioblastoma cells. This activity is likely linked to its ability to induce apoptosis and disrupt cell cycle progression.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegeneration or stroke. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Experimental Data
A summary of key findings from recent studies on this compound is presented below:
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : The compound's lipophilicity due to the tert-butyl group enhances its absorption across biological membranes.
- Distribution : It is expected to distribute widely in tissues due to its non-polar characteristics.
- Metabolism : Metabolic pathways likely involve hydrolysis of the carbamate group, leading to the formation of active metabolites.
- Excretion : Primarily excreted via renal pathways after metabolic conversion.
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common method involves reacting tert-butyl carbamate with a 3-cyanopyrrolidin-3-yl derivative (e.g., chloride or activated intermediate) in the presence of a base like triethylamine. Key parameters include:
- Temperature : 0–25°C to minimize side reactions.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Optimization requires monitoring via TLC or HPLC to track intermediates and byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR : H and C NMR identify proton environments (e.g., tert-butyl at δ ~1.4 ppm) and cyanopyrrolidine signals.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] for CHNO).
- IR Spectroscopy : Detects carbamate C=O (~1700 cm) and nitrile C≡N (~2200 cm) stretches. Cross-validation with X-ray crystallography (using SHELXL ) resolves ambiguities in stereochemistry or crystal packing .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable-Temperature NMR : Assesses temperature-dependent conformational changes.
- 2D NMR (COSY, HSQC) : Maps coupling networks and assigns overlapping signals.
- Crystallographic Refinement : SHELX-refined X-ray structures (CCDC deposition) provide unambiguous bond lengths/angles .
Q. What computational methods are effective for modeling the compound’s reactivity in drug discovery applications?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes or receptors).
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic profiles (e.g., cyanopyrrolidine’s impact on solubility) .
Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and how can it be controlled during synthesis?
The 3-cyanopyrrolidine’s stereochemistry (R/S) affects target binding. Control methods include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)-pyrrolidine derivatives).
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Pd) for enantioselective cyanide addition.
- Chromatographic Separation : Chiral HPLC to resolve racemic mixtures. Comparative bioassays (e.g., IC vs. enantiomers) validate stereochemical impact .
Q. What strategies mitigate side reactions (e.g., tert-butyl deprotection) during functionalization of the carbamate group?
- Protecting Group Stability : Avoid acidic conditions (e.g., TFA) that cleave the tert-butyl carbamate.
- Selective Reagents : Use mild coupling agents (e.g., EDC/HOBt) for amide bond formation without deprotection.
- In Situ Monitoring : Real-time FTIR or LC-MS detects premature deprotection .
Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., cyano → amide, pyrrolidine → piperidine).
- Biological Screening : Test against target proteins (e.g., kinases) to correlate structural changes with potency.
- Statistical Modeling : QSAR analysis identifies critical physicochemical parameters (e.g., logP, polar surface area) .
Methodological Considerations
- Data Interpretation : Always cross-reference spectral data with computational models (e.g., Gaussian or Schrödinger Suite outputs) to resolve ambiguities.
- Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to ensure consistency across batches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
